molecular formula C6H16ClIN2 B13603816 1,1-Dimethylpiperazin-1-iumhydroiodidechloride

1,1-Dimethylpiperazin-1-iumhydroiodidechloride

Cat. No.: B13603816
M. Wt: 278.56 g/mol
InChI Key: TVVGAOSVMQZOMH-UHFFFAOYSA-M
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Description

1,1-Dimethylpiperazin-1-iumhydroiodidechloride is a quaternary ammonium salt derived from piperazine, featuring dual counterions (iodide and chloride). The chloride variant is a key building block in synthesizing complex pharmaceuticals and research intermediates, available in quantities ranging from 25 mg to 500 mg . Its applications span drug development, particularly in creating high-purity secondary amines and heterocyclic compounds . The hydroiodidechloride derivative likely shares similar synthetic utility but with distinct physicochemical properties due to the mixed halide counterions.

Properties

Molecular Formula

C6H16ClIN2

Molecular Weight

278.56 g/mol

IUPAC Name

1,1-dimethylpiperazin-1-ium;chloride;hydroiodide

InChI

InChI=1S/C6H15N2.ClH.HI/c1-8(2)5-3-7-4-6-8;;/h7H,3-6H2,1-2H3;2*1H/q+1;;/p-1

InChI Key

TVVGAOSVMQZOMH-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCNCC1)C.[Cl-].I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride typically involves the reaction of piperazine with methyl iodide and hydrochloric acid. The reaction proceeds as follows:

    Step 1: Piperazine is reacted with methyl iodide to form 1,1-Dimethylpiperazine.

    Step 2: The resulting 1,1-Dimethylpiperazine is then treated with hydrochloric acid to yield 1,1-Dimethylpiperazin-1-iumhydroiodidechloride.

The reaction conditions generally involve maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride can be scaled up by using larger reactors and continuous flow systems. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylpiperazin-1-iumhydroiodidechloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine, piperazine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride or iodide ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed under mild conditions.

Major Products Formed

    Oxidation: N-oxides of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride.

    Reduction: Piperazine and its derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylpiperazin-1-iumhydroiodidechloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of piperazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged.

Mechanism of Action

The mechanism of action of 1,1-Dimethylpiperazin-1-iumhydroiodidechloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Analysis

  • 1,1-Dimethylpiperazin-1-iumhydroiodidechloride : Contains a fully methylated piperazine core with iodide (I⁻) and chloride (Cl⁻) counterions. The dual halides may influence solubility and reactivity.
  • 1-Piperazin-1-ylacetone Dihydrochloride (CAS 1353504-07-0) : Features a piperazine ring linked to a ketone group, with two Cl⁻ counterions. Molecular formula: C₇H₁₆Cl₂N₂O. The ketone moiety enhances polarity, making it suitable for aqueous-phase reactions .
  • 1-(1-Phenyl-cyclopropyl)-piperazine Dihydrochloride (CAS 1263378-62-6) : Incorporates a phenyl-cyclopropyl substituent, increasing lipophilicity. Molecular formula: C₁₃H₂₀Cl₂N₂. This structure is tailored for CNS drug candidates due to enhanced blood-brain barrier penetration .
Table 1: Structural Comparison
Compound Core Structure Counterions Key Functional Groups Molecular Formula
1,1-Dimethylpiperazin-1-iumhydroiodidechloride Piperazinium (1,1-dimethyl) I⁻, Cl⁻ Quaternary ammonium Not explicitly reported
1-Piperazin-1-ylacetone Dihydrochloride Piperazine + ketone 2Cl⁻ Ketone C₇H₁₆Cl₂N₂O
Donepezil Hydrochloride (CAS 120011-70-3) Piperidine + indanone Cl⁻ Indanone, methoxy groups C₂₄H₂₉ClNO₃

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., 1-piperazin-1-ylacetone dihydrochloride) exhibit high water solubility (>50 mg/mL) due to ionic interactions. The iodide-chloride combination in the target compound may reduce solubility compared to pure dihydrochlorides .
  • Stability : Quaternary ammonium salts like 1,1-Dimethylpiperazin-1-ium chloride are hygroscopic and require anhydrous storage. The iodide component in the target compound may increase photosensitivity .

Key Research Findings

  • Synthetic Efficiency: Mixed halide salts like the target compound may offer tunable reactivity in SN2 reactions, as seen in Se-alkyl imidoselenocarbamate synthesis .
  • Thermal Stability : Piperazinium dihydrochlorides decompose above 200°C, whereas iodide-containing analogs (e.g., 1-ETHYL-3-METHYLIMIDAZOLIUM IODIDE) show lower thermal stability, suggesting similar trends for the target compound .
  • Regulatory Status : Many piperazine derivatives (e.g., Diphenhydramine Hydrochloride) are USP/EP-compliant, but the target compound’s regulatory status remains unverified .

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